1-[(2-Chloro-6-fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane
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Description
The compound “1-[(2-Chloro-6-fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane” is a complex organic molecule with a bicyclo[1.1.1]pentane core . It has a molecular formula of C12H11ClFI and a molecular weight of 336.57.
Synthesis Analysis
The synthesis of similar compounds involves a one-pot iodopentafluorosulfanylation of [1.1.1]propellane . This process generates [1.1.1]propellane that can be derivatised into various bicyclo[1.1.1]pentane (BCP) species .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the bicyclo[1.1.1]pentane core. The IUPAC Standard InChIKey for a similar compound is QASFEHCRPLPGES-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a one-pot iodopentafluorosulfanylation of [1.1.1]propellane with SF5Cl and CH2I2 was developed for the practical synthesis of iodopentafluorosulfanylated bicyclo[1.1.1]pentane . Another study demonstrated the first general method to access SF5-substituted bicyclo[1.1.1]pentane derivatives through photoredox-catalyzed radical addition of SF5-BCP-I to alkenes and alkynes .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the application of bicyclo[1.1.1]pentane (BCP) derivatives in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks has been extensively investigated .Future Directions
The future directions in the research of similar compounds involve the development of more practical and scalable methods for the synthesis of such compounds. There is also a growing interest in the bioisosteric replacement of aromatic rings with bicyclo[1.1.1]pentane (BCP) units in drug discovery .
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFI/c13-9-2-1-3-10(14)8(9)4-11-5-12(15,6-11)7-11/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGXFBVURICCCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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